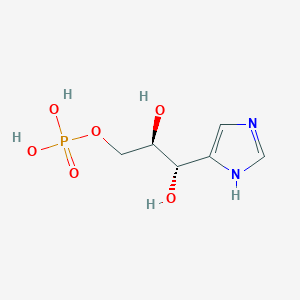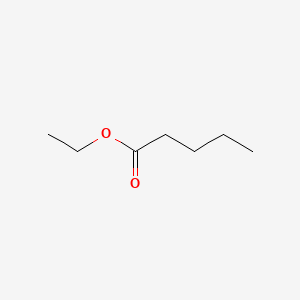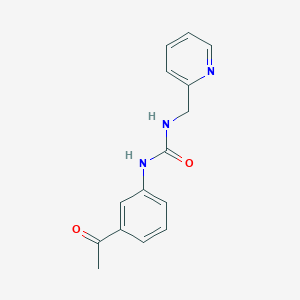
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythro-imidazole-glycerol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. D-Erythro-imidazole-glycerol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). D-Erythro-imidazole-glycerol-phosphate exists in all eukaryotes, ranging from yeast to humans. D-Erythro-imidazole-glycerol-phosphate participates in a number of enzymatic reactions. In particular, L-Glutamic acid, aicar, and D-erythro-imidazole-glycerol-phosphate can be biosynthesized from phosphoribulosylformimino-aicar-p and L-glutamine; which is mediated by the enzyme imidazole glycerol phosphate synthase hishf. In addition, D-Erythro-imidazole-glycerol-phosphate can be converted into imidazole acetol-phosphate through its interaction with the enzyme imidazole glycerol-phosphate dehydratase. Outside of the human body, D-erythro-imidazole-glycerol-phosphate can be found in a number of food items such as agave, french plantain, chicory leaves, and pak choy. This makes D-erythro-imidazole-glycerol-phosphate a potential biomarker for the consumption of these food products.
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates and a member of imidazoles. It has a role as an Escherichia coli metabolite. It derives from a glycerol. It is a conjugate acid of a D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-).
Scientific Research Applications
Synthesis and Enzymatic Activity
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate (IGP) and its stereoisomers have been synthesized via the Evans aldol reaction. Research has focused on understanding the stereochemical properties of these isomers and their activities as substrates for IGP-dehydratase (IGPD), an enzyme critical in various biochemical pathways (Saika et al., 1993).
Target for Herbicide Discovery
IGPD, which processes IGP, is an attractive target for herbicide discovery. It is present in plants but not mammals. The absence of 3-D structural information on the IGPD active site has led researchers to use a pharmacophore model based on known inhibitors and 3-D database searches to identify novel compounds for inhibiting IGPD (Schweitzer et al., 2002).
Importance in Histidine Biosynthesis
IGP plays a significant role in the biosynthesis of histidine. For example, imidazole-3-glycerol phosphate synthase, a key enzyme in this process, has been studied for its structural and enzymatic properties. Understanding the function and structure of enzymes involved in IGP processing provides insights into histidine biosynthesis pathways (Gangadhara et al., 2013).
Crystallographic Insights
High-resolution crystal structures of IGPD2 from Arabidopsis thaliana in complex with IGP have been determined. These structures represent different stages of the catalytic cycle and reveal critical insights into how substrate binding triggers changes in metal coordination, essential for the enzyme's catalytic process (Bisson et al., 2015).
properties
CAS RN |
36244-87-8 |
|---|---|
Product Name |
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate |
Molecular Formula |
C6H11N2O6P |
Molecular Weight |
238.14 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3,5-6,9-10H,2H2,(H,7,8)(H2,11,12,13)/t5-,6+/m1/s1 |
InChI Key |
HFYBTHCYPKEDQQ-RITPCOANSA-N |
Isomeric SMILES |
C1=C(NC=N1)[C@@H]([C@@H](COP(=O)(O)O)O)O |
SMILES |
C1=C(NC=N1)C(C(COP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(NC=N1)C(C(COP(=O)(O)O)O)O |
Other CAS RN |
36244-87-8 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)
![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)




![Benzo[f]quinoline](/img/structure/B1222042.png)






